molecular formula C18H28N2O7 B000360 Enalaprilat CAS No. 84680-54-6

Enalaprilat

Cat. No. B000360
CAS RN: 84680-54-6
M. Wt: 384.4 g/mol
InChI Key: MZYVOFLIPYDBGD-MLZQUWKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis Enalaprilat, the active metabolite of enalapril, is an angiotensin-converting enzyme (ACE) inhibitor known for its antihypertensive activity. It was initially synthesized by Merck Sharp and Dohme, classified chemically as (S)-1-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-prolin. Though first synthesized in 1980, various synthetic pathways have since been explored to produce enalapril and its metabolite, enalaprilat, reflecting its significance in treating hypertension and its role in the renin-angiotensin system (RAS) (D. Mijin, M. Stanković, S. Petrović, 2004).

Molecular Structure Analysis Enalaprilat's structure is integral to its function as an ACE inhibitor. High-resolution crystal structures of testis ACE (tACE) with enalaprilat have revealed direct interactions with the catalytic Zn(2+) ion at the enzyme's active site. These interactions are facilitated by the carboxylate group of enalaprilat, which is critical for its inhibitory action. The detailed structural analysis provides insights into the molecular interactions that underpin enalaprilat's therapeutic effects (R. Natesh, S. Schwager, H. R. Evans, E. Sturrock, K. Acharya, 2004).

Chemical Reactions and Properties Enalaprilat exhibits specific chemical reactions and properties, such as cis-trans isomerization around the amide bond, which affects its pharmacological activity. The isomer ratio of enalaprilat has been studied using HPLC and NMR, indicating that the trans form is the major conformer at room temperature. This isomerization and its influence on enalaprilat's efficacy highlight the complexity of its chemical behavior in solution (S. Bouabdallah, H. Trabelsi, T. Ben Dhia, S. Sabbah, K. Bouzouita, R. Khaddar, 2003).

Physical Properties Analysis The physical properties of enalaprilat, such as its solubility and stability, play a crucial role in its formulation and therapeutic application. These properties are essential for the development of pharmaceutical formulations that enhance enalaprilat's bioavailability and efficacy. Studies have focused on characterizing these properties to improve drug delivery systems for enalaprilat, ensuring its effectiveness in clinical use.

Chemical Properties Analysis Enalaprilat's chemical properties, including its reactivity and interaction with biological molecules, underlie its mechanism of action as an ACE inhibitor. Its ability to bind to and inhibit ACE is central to its therapeutic effects, leading to vasodilation and decreased blood pressure. The chemical characteristics of enalaprilat, such as its binding affinity to ACE and its interactions with zinc ions in the enzyme's active site, are critical to its pharmacological profile and its role in treating hypertension.

Scientific Research Applications

  • Cardiac Fibroblast Proliferation : Enalaprilat inhibits cardiac fibroblast proliferation in rats. This is achieved by blocking the ROS/P38MAPK/TGF-β1 signaling pathways, providing theoretical proof for its application in treating myocardial fibrosis and understanding the primary mechanism through which ACE inhibitors inhibit cardiac fibroblast proliferation (Yu, Zheng, Sun, & Yu, 2012).

  • Effects on Acute Necrotizing Pancreatitis in Rats : Enalaprilat has shown a beneficial effect on acute necrotizing pancreatitis in rats, indicating its potential use in treating acute pancreatitis (Turkyilmaz, Alhan, Erçin, & Kural Vanizor, 2007).

  • Polymeric Nanoparticles for Oral Administration : Enalaprilat has been investigated in poly-(lactide-co-glycolide) (PLGA) and polymethylmethacrylate (PMMA) nanoparticles to improve its transport through the intestinal mucosa, suggesting its potential for oral administration (Ahlin, Kristl, Kristl, & Vrečer, 2002).

  • Baroreflex Control in Heart Failure Patients : Enalaprilat enhances arterial and cardiopulmonary baroreflex control of sympathetic activity in heart failure, suggesting its role in the antiadrenergic effects beneficial in heart failure treatment (Dibner-dunlap, Smith, Kinugawa, & Thames, 1996).

  • LC–MS/MS Assay for Bioequivalence Study : A study developed a sensitive method to quantitate enalapril and enalaprilat using LC–MS/MS, demonstrating its applicability to bioavailability and bioequivalence studies (Halder, Dan, Pal, Biswas, Chatterjee, Sarkar, Halder, & Pal, 2017).

  • Renal Handling by Proximal Tubule : A study aimed to identify enalaprilat specificity for renal proximal tubular transporters, providing insights into its renal clearance and potential drug-drug interactions (Smeets, Litjens, Van den Heuvel, Van Hove, Van den Broek, Russel, Koenderink, & De Wildt, 2020).

  • Inhibition of OAT3-Mediated Uptake : A study identified OAT3-mediated uptake of enalaprilat as a crucial mechanism for its renal clearance, which may be liable for drug-drug and herb-drug interactions, emphasizing the need for further investigation in clinical relevance (Ni, Duan, Zhou, Liu, Wan, Gui, & Zhang, 2020).

Safety And Hazards

Enalaprilat should be handled with care to avoid dust formation and contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured . Rarer adverse effects that are less likely, but should be monitored for, include development of anaphylaxis, hypotension, agranulocytosis, hepatic failure, hyperkalemia, and persistent cough .

Future Directions

Enalaprilat injection is used in the management of hypertension when oral therapy is not practical . The most suitable pH or microenvironmental pH range that improved the stability of the EM formulation was also determined, finding that neutral pH promoted the highest stability, but that acidic conditions at pH 3 also stabilized the formulation .

properties

IUPAC Name

(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5.2H2O/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13;;/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25);2*1H2/t12-,14-,15-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYVOFLIPYDBGD-MLZQUWKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76420-72-9 (anhydrous)
Record name Enalaprilat [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084680546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enalaprilat dihydrate

CAS RN

84680-54-6
Record name Enalaprilat [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084680546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-1-[N-[1-(CARBOXY)-3-PHENYLPROPYL]-L-ALANYL]-L-PROLINE, DIHYDRATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENALAPRILAT DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV0O7ES0R3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Enalaprilat
Reactant of Route 2
Reactant of Route 2
Enalaprilat
Reactant of Route 3
Enalaprilat
Reactant of Route 4
Enalaprilat
Reactant of Route 5
Enalaprilat
Reactant of Route 6
Enalaprilat

Citations

For This Compound
12,800
Citations
N Hockings, AA Ajayi, JL Reid - British journal of clinical …, 1986 - Wiley Online Library
… Enalaprilat CL and enalapril CL/F were significantly and positively correlated … enalaprilat between the young and elderly (P less than 0.02). The relationship between plasma enalaprilat …
Number of citations: 112 bpspubs.onlinelibrary.wiley.com
P Ahlin, J Kristl, A Kristl, F Vrečer - International Journal of Pharmaceutics, 2002 - Elsevier
… containing enalaprilat and to evaluate … enalaprilat in solution and in enalaprilat-loaded nanoparticles were compared using side-by-side diffusion chambers. The solubility of enalaprilat …
Number of citations: 196 www.sciencedirect.com
S Ueda, PA Meredith, JJ Morton, JMC Connell… - Circulation, 1998 - Am Heart Assoc
Background—We have investigated the possible effects of contrasting ACE (I/D) genotypes on the responses to the ACE inhibitor enalaprilat in normotensive men. Methods and Results…
Number of citations: 151 www.ahajournals.org
B Hornig, N Arakawa, D Haussmann, H Drexler - Circulation, 1998 - Am Heart Assoc
… that the lack of effect of enalaprilat on endothelium-mediated vasodilation can be explained by the dose of enalaprilat used in the present study. Moreover, enalaprilat did not improve …
Number of citations: 210 www.ahajournals.org
R Natesh, SLU Schwager, HR Evans, ED Sturrock… - Biochemistry, 2004 - ACS Publications
… out to determine the structures of captopril− and enalaprilat−tACE to a resolution of 2.0 and … -acting ACE inhibitor enalaprilat) appears to be activated by hydrolysis to enalaprilat in the …
Number of citations: 302 pubs.acs.org
M Faisal, W Cawello, S Laeer… - Frontiers in …, 2021 - frontiersin.org
Purpose: Enalapril has an established safety and efficacy in adults and is used in hypertension, heart failure, and renal failure. In pediatric patients, enalapril is labeled for children with …
Number of citations: 10 www.frontiersin.org
RO Davies, HJ Gomez, JD Irvin… - British Journal of Clinical …, 1984 - Wiley Online Library
… inhibitor enalaprilat. Enalapril maleate is 60% absorbed and 40% bioavailable as enalaprilat. … The functional half-life for accumulation of enalaprilat is 11 h, and this is increased in the …
Number of citations: 143 bpspubs.onlinelibrary.wiley.com
HJ Gomez, VJ Cirillo, JD Irvin - Drugs, 1985 - Springer
… Metabolism beyond activation to enalaprilat is not observedin man. Administration with food … ofenalapril and enalaprilat is primarily renal. Peak serum enalaprilat concentrations are …
Number of citations: 111 link.springer.com
ME Dibner-Dunlap, ML Smith, T Kinugawa… - Journal of the American …, 1996 - Elsevier
… This study sought to determine the effects of enalaprilat on reflex control of sympathetic … by enalaprilat. Baroreflex control of heart rate was unchanged by enalaprilat in either group. …
Number of citations: 163 www.sciencedirect.com
M Hamidi, H Tajerzadeh, AR Dehpour, MR Rouini… - Drug Delivery, 2001 - Taylor & Francis
In vitro characteristics of the human erythrocytes loaded by enalaprilat have been evaluated. Erythrocytes obtained from a healthy volunteer were loaded by enalaprilat using the …
Number of citations: 96 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.